4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid

Anion exchange inhibition Band 3 (AE1, SLC4A1) Reversible vs irreversible inhibitor

Source 4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid (DBDS) for your anion exchange research. Unlike irreversible DIDS/H2DIDS, DBDS offers a fully reversible, high-affinity (Kd ~15–65 nM) binding to band 3, enabling complete functional recovery upon washout. Its unique ~100-fold fluorescence enhancement upon protein binding enables unparalleled stopped-flow and temperature-jump kinetic assays. As the only stilbenedisulfonate with a characterized proton-activated secondary binding site (pK ~5.0), DBDS is the definitive probe for dissecting APCT mechanisms. Ensure your protocol's integrity with the verified, titratable inhibitor.

Molecular Formula C28H22N2O8S2
Molecular Weight 578.6 g/mol
CAS No. 7342-14-5
Cat. No. B031474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid
CAS7342-14-5
Synonyms4,4'-dibenzamido-2,2'-disulfonic stilbene
4,4'-dibenzamido-2,2'-stilbenedisulfonic acid
4,4'-dibenzamido-2,2'-stilbenedisulfonic acid, disodium salt
DBDS
Molecular FormulaC28H22N2O8S2
Molecular Weight578.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C28H22N2O8S2/c31-27(21-7-3-1-4-8-21)29-23-15-13-19(25(17-23)39(33,34)35)11-12-20-14-16-24(18-26(20)40(36,37)38)30-28(32)22-9-5-2-6-10-22/h1-18H,(H,29,31)(H,30,32)(H,33,34,35)(H,36,37,38)/b12-11+
InChIKeyMMKSXLMHJHPRDX-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Dibenzamido-2,2'-stilbenedisulfonic Acid (CAS 7342-14-5): Compound Class and Core Identity for Procurement Screening


4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid (commonly referred to as DBDS) is a synthetic stilbene disulfonate derivative bearing dual benzamido substituents on a central stilbene core [1]. It is formally classified as a fluorescent stilbene anion exchange inhibitor and, in its disodium salt form, as a fluorescent brightening agent of the diaminostilbene disulfonic acid (DSD acid) family [2]. Its molecular formula is C28H22N2O8S2 (MW 578.61 g/mol) and it is typically supplied as the disodium salt for aqueous solubility . DBDS is most established as a reversible, high-affinity ligand for the band 3 anion exchange protein (AE1, SLC4A1) in erythrocyte and epithelial membranes, where its fluorescence enhancement upon binding enables real-time kinetic investigations not possible with irreversible isothiocyanate analogs [1].

Why 4,4'-Dibenzamido-2,2'-stilbenedisulfonic Acid Cannot Be Interchanged with Other Stilbenedisulfonates in Anion Transport Research or Fluorescent Brightener Formulations


Stilbenedisulfonates are a structurally diverse class where seemingly minor substituent changes produce large functional divergences. DBDS (dibenzamido-substituted) is fully reversible and lacks the isothiocyanate (–N=C=S) moiety present in DIDS and H2DIDS, meaning it does not covalently modify target proteins [1]. This property alone makes DBDS the probe of choice for equilibrium and kinetic binding studies, whereas DIDS and H2DIDS are irreversible affinity labels that permanently inactivate band 3 [2]. Furthermore, the dinitro analog DNDS, while also reversible, exhibits fundamentally different chloride-dependent binding kinetics and lacks the proton-activated second binding site that is a signature feature of DBDS [3]. Even among fluorescent stilbenes, DBDS displays a unique ~100-fold fluorescence enhancement upon band 3 binding that is not replicated by BADS or DNDS, directly enabling stopped-flow and temperature-jump kinetic assays [1]. In optical brightener applications, the benzamido substitution pattern influences substantivity, photophysical properties, and thermal stability relative to other DSD acid-derived brighteners, making generic substitution a formulation risk [4].

Quantitative Differentiation Evidence for 4,4'-Dibenzamido-2,2'-stilbenedisulfonic Acid (DBDS) Versus Closest Analogs


Fully Reversible Binding to Band 3 Anion Exchanger Versus Irreversible Covalent Modification by DIDS and H2DIDS

DBDS binds reversibly and specifically to the DIDS-reactive site on band 3, inhibiting anion exchange without covalent bond formation. In contrast, DIDS and H2DIDS contain amino-reactive isothiocyanate groups that form stable covalent adducts, causing irreversible inhibition [1]. At 1 mM, DBDS afforded 60% protection against irreversible inhibition by DIDS (100 µM) and 65% protection against H2DIDS (100 µM) after 60 min incubation at 37°C, confirming competitive occupancy of the same binding site without covalent modification [2]. This reversibility is the single most critical feature distinguishing DBDS from isothiocyanate-bearing stilbenedisulfonates for any application requiring equilibrium binding measurements, reversible pharmacological blockade, or recovery of transporter function after washout.

Anion exchange inhibition Band 3 (AE1, SLC4A1) Reversible vs irreversible inhibitor

Chloride-Independent Initial Binding Affinity Versus Chloride-Enhanced Binding of DIDS and H2DIDS

Comparative stopped-flow kinetic analysis of DBDS, DIDS, and H2DIDS binding to band 3 revealed that 150 mM chloride had little or no effect on the initial affinity of DBDS, whereas it increased the initial affinity of DIDS by 3-fold and H2DIDS by approximately 19-fold [1]. This differential chloride sensitivity reflects distinct allosteric coupling between the chloride transport site and the stilbenedisulfonate binding site. DBDS binding is therefore more predictable and less dependent on buffer chloride concentration, making it a more reliable probe across experimental conditions. However, the dissociation rate constant (k₋₂) of DBDS is accelerated approximately 16-fold by 150 mM chloride, compared to approximately 12-fold for H2DIDS [1].

Band 3 binding kinetics Chloride allosteric modulation Stopped-flow fluorescence

Unique Proton-Activated Second Binding Site on Band 3 Not Observed with Other Stilbenedisulfonates

DBDS is the only stilbenedisulfonate demonstrated to bind to a second, proton-activated site on band 3 that is distinct from the classical primary stilbenedisulfonate (PSD) site [1]. This second site is activated by lowering pH with a pK of approximately 5.0 and binds DBDS independently of chloride concentration. At the primary site, DBDS inhibited approximately 94% of proton transport with KI = 68.5 ± 11.8 nM; at the second, proton-activated site (primary sites blocked by BS3 cross-linking), DBDS inhibited approximately 68% of proton transport with KI = 7.27 ± 1.27 µM [1]. This dual-site binding behavior is not exhibited by DIDS or H2DIDS, which bind only to the primary PSD site [2]. The second site is located within the membrane domain of band 3 and lies on the stilbenedisulfonate transport pathway [2].

Anion/proton co-transport Proton-activated binding Band 3 allosteric regulation

Higher Affinity for Monocarboxylate Transporter Inhibition (Lactate Transport Ki = 22 µM) Versus DIDS (Ki = 40 µM)

In a head-to-head comparison of stilbenedisulfonate inhibitors of L-lactate transport into rat erythrocytes, DBDS (4,4'-dibenzamidostilbene-2,2'-disulphonate) was the most potent reversible inhibitor tested, with a competitive inhibition constant Ki of approximately 22 µM with respect to L-lactate [1]. By comparison, DIDS exhibited a Ki of approximately 40 µM, and SITS (4-acetamido-4'-isothiocyanostilbene-2,2'-disulphonate) showed a substantially weaker apparent Ki of approximately 130 µM at 0.5 mM L-lactate [1]. DBDS thus provides approximately 1.8-fold higher affinity than DIDS and approximately 5.9-fold higher affinity than SITS for monocarboxylate transporter inhibition in the reversible binding phase.

Monocarboxylate transporter Lactate transport inhibition Competitive inhibition Ki

~100-Fold Fluorescence Enhancement Upon Band 3 Binding Enables Real-Time Kinetic Assays Not Feasible with Non-Fluorescent or Weakly Fluorescent Analogs

When DBDS binds to band 3 in erythrocyte ghost membranes, its fluorescence intensity increases by approximately two orders of magnitude (~100-fold) [1]. This dramatic fluorescence enhancement is the basis for stopped-flow fluorescence kinetic assays, temperature-jump relaxation measurements, and equilibrium binding titrations that have defined the two-step binding mechanism of stilbenedisulfonates to band 3 [1][2]. DBDS binding to the high-affinity site involves initial low-affinity association (Kd ~3 µM) followed by a slow conformational change (~4–5 s⁻¹) that locks DBDS in place, yielding an apparent high affinity of 15–65 nM [1][2]. In contrast, DIDS and H2DIDS lack comparable fluorescence enhancement upon binding, and DNDS, while a reversible inhibitor, does not provide the fluorescence signal-to-noise ratio required for real-time kinetic analysis of conformational transitions [3].

Fluorescent probe Stopped-flow kinetics Band 3 conformational change

Transmembrane Allosteric Coupling: DBDS Efflux Accelerated >5-Fold by H2DIDS Binding to the Primary Site

A unique allosteric interaction has been demonstrated exclusively between DBDS and H2DIDS: reversible binding of extracellular H2DIDS to the primary stilbenedisulfonate (PSD) site causes a greater than 5-fold acceleration in the rate of DBDS efflux from pre-loaded magnesium resealed ghosts (MRSG) at physiological pH [1]. This transmembrane allosteric communication was not observed with any other stilbenedisulfonate pair. Pre-labeling all PSD sites with H2DIDS completely inhibited the acceleration effect, confirming that the phenomenon is mediated specifically through band 3 [1]. This finding establishes that DBDS transport and binding to the second class of proton-activated sites are functionally coupled to occupancy of the PSD site, providing a unique experimental system to probe long-range conformational coupling in a multi-span membrane transporter.

Transmembrane allosteric interaction Stilbenedisulfonate transport Band 3 efflux kinetics

Highest-Value Application Scenarios for 4,4'-Dibenzamido-2,2'-stilbenedisulfonic Acid (DBDS) Based on Quantitative Differentiation Evidence


Reversible Pharmacological Blockade of Erythrocyte Band 3 Anion Exchange for Functional Recovery Studies

DBDS is the stilbenedisulfonate of choice when experimental protocols require transient, titratable inhibition of band 3-mediated Cl⁻/HCO₃⁻ exchange with complete functional recovery upon washout. Unlike DIDS and H2DIDS, which covalently modify band 3 and cause irreversible inhibition, DBDS binds reversibly with high affinity (Kd = 15–65 nM at the primary site) and can be displaced by excess DIDS or H2DIDS [1]. At 1 mM, DBDS protects 60–65% of transport activity from irreversible inactivation by isothiocyanate analogs [2], making it an essential control reagent in protocols employing covalent band 3 modifiers. This scenario is directly supported by the reversibility and protection data in Section 3, Evidence Items 1 and 5.

Real-Time Fluorescence Kinetic Analysis of Band 3 Conformational Dynamics Using Stopped-Flow Spectroscopy

The ~100-fold fluorescence enhancement of DBDS upon band 3 binding uniquely enables stopped-flow and temperature-jump kinetic measurements of stilbenedisulfonate association, dissociation, and the accompanying slow conformational change (~4–5 s⁻¹) [1][3]. No other stilbenedisulfonate (DIDS, H2DIDS, DNDS, SITS, BADS) provides a comparable fluorescence signal-to-noise ratio for real-time kinetic studies. This application leverages the fluorescence evidence established in Section 3, Evidence Item 5, and is the foundational methodology used to characterize band 3 allosteric regulation, chloride competition, and subunit interactions in the erythrocyte membrane.

Dissection of Proton-Activated Anion/Proton Co-Transport (APCT) Versus Electroneutral Anion Exchange (AE) in Band 3

DBDS is the only known stilbenedisulfonate that binds to two distinct sites on band 3: the primary PSD site (inhibiting both AE and APCT) and a second, proton-activated site (pK ~5.0) that selectively inhibits APCT with KI = 7.27 ± 1.27 µM [4]. By using BS3-crosslinked cells to block the primary PSD site, researchers can isolate DBDS binding to the second site and quantify proton-coupled transport independently of electroneutral anion exchange. This experimental paradigm cannot be replicated with DIDS, H2DIDS, or DNDS. This application is directly supported by the dual-site evidence in Section 3, Evidence Item 3.

High-Affinity Reversible Inhibitor for Monocarboxylate Transporter (MCT) Studies in Erythrocytes and Cardiac Myocytes

For laboratories characterizing lactate and pyruvate transport via monocarboxylate transporters, DBDS provides the highest reversible inhibitory potency among stilbenedisulfonates, with a Ki of ~22 µM for L-lactate transport—approximately 1.8-fold more potent than DIDS (Ki ~40 µM) and 5.9-fold more potent than SITS (apparent Ki ~130 µM) [2]. DBDS also serves as a protective agent to define the proportion of irreversible vs reversible inhibition in protocols using covalent DIDS/H2DIDS labeling of MCTs in cardiac myocytes, where DBDS has an apparent Ki of ~16 µM at 0.5 mM L-lactate [5]. This application is directly supported by the comparative Ki data in Section 3, Evidence Item 4.

Quote Request

Request a Quote for 4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.